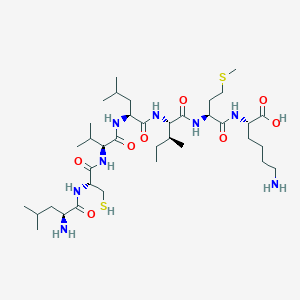
L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- is a complex peptide composed of seven amino acids: L-lysine, L-leucine, L-cysteine, L-valine, L-leucine, L-isoleucine, and L-methionine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds formed by cysteine oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are commonly used reducing agents.
Substitution: Reagents like N-methylmorpholine (NMM) and N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Conversion of disulfide bonds back to free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Industry: Utilized in the production of bioactive peptides and as a component in various biotechnological processes.
作用机制
The mechanism of action of L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors, enzymes, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, differentiation, and apoptosis. The presence of cysteine allows for redox regulation through disulfide bond formation and reduction.
相似化合物的比较
Similar Compounds
L-Glutamyl-L-cysteinyl-glycine (Glutathione): A tripeptide involved in cellular redox regulation.
L-Glutamyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl-: Another peptide with a similar sequence but different amino acid composition.
Uniqueness
L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. The presence of multiple hydrophobic residues (leucine, isoleucine, valine) and a sulfur-containing amino acid (cysteine) contributes to its stability and reactivity.
属性
CAS 编号 |
823783-34-2 |
|---|---|
分子式 |
C37H70N8O8S2 |
分子量 |
819.1 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C37H70N8O8S2/c1-10-23(8)30(36(51)40-25(14-16-55-9)32(47)41-26(37(52)53)13-11-12-15-38)45-33(48)27(18-21(4)5)42-35(50)29(22(6)7)44-34(49)28(19-54)43-31(46)24(39)17-20(2)3/h20-30,54H,10-19,38-39H2,1-9H3,(H,40,51)(H,41,47)(H,42,50)(H,43,46)(H,44,49)(H,45,48)(H,52,53)/t23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
FNPODLKQEAERCE-JEDGRRCBSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


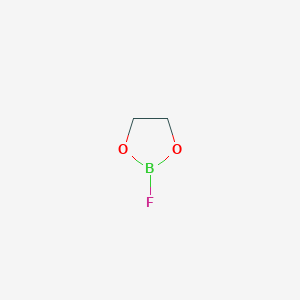
![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)
![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
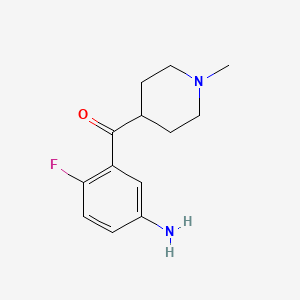
![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)
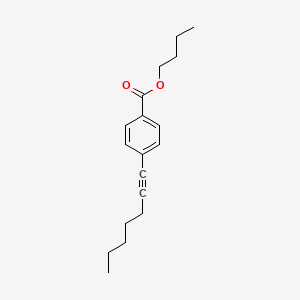

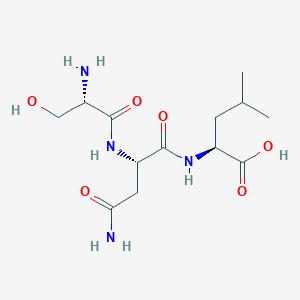

![Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-](/img/structure/B14226313.png)
![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)

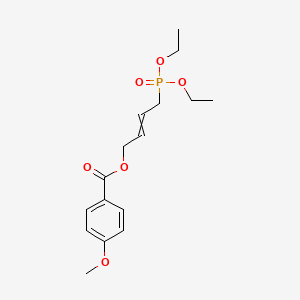
![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
